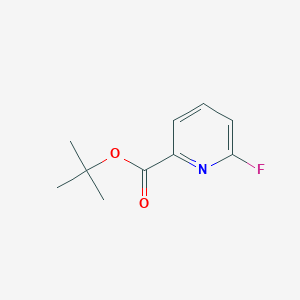

tert-Butyl 6-fluoropyridine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSBMKLNFMAIMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-65-7 | |

| Record name | tert-butyl 6-fluoropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of tert-Butyl 6-fluoropyridine-2-carboxylate

An In-depth Technical Guide to the Synthesis of tert-Butyl 6-fluoropyridine-2-carboxylate

This guide provides a comprehensive overview of the synthetic routes for preparing this compound, a key building block for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind different synthetic pathways, offering detailed, field-proven protocols and explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Fluorinated pyridine derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This compound, in particular, serves as a versatile intermediate. The tert-butyl ester group acts as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, while the fluorinated pyridine core offers a site for further chemical modification, typically through nucleophilic aromatic substitution (SNAr) reactions.[1]

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical strategies involve either the late-stage introduction of the tert-butyl ester onto a pre-formed 6-fluoropyridine-2-carboxylic acid core or the fluorination of a suitable pyridine-2-carboxylate precursor.

Caption: Overview of primary synthetic strategies.

This guide will focus on the most reliable and widely applicable method: the synthesis and subsequent esterification of 6-fluoropyridine-2-carboxylic acid.

Primary Synthetic Route: Esterification of 6-Fluoropyridine-2-carboxylic Acid

This two-step approach is often preferred due to the commercial availability of starting materials and the generally high yields achievable.

Step 1: Synthesis of 6-Fluoropyridine-2-carboxylic Acid

The synthesis of the key intermediate, 6-fluoropyridine-2-carboxylic acid, can be accomplished from 2-amino-6-picoline. This transformation involves two critical reactions: a diazotization-fluorination reaction (Balz-Schiemann type) to introduce the fluorine atom, followed by oxidation of the methyl group to a carboxylic acid.

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring. It proceeds via the thermal decomposition of a diazonium tetrafluoroborate salt, which is generated from the corresponding aniline derivative.

Caption: Mechanism of the Balz-Schiemann reaction.

-

Part A: Diazotization and Fluorination.

-

To a solution of 2-amino-6-picoline in anhydrous hydrogen fluoride (HF) or an HF-pyridine solution at low temperature (-5 °C to 5 °C), add sodium nitrite (NaNO₂) portion-wise.[2]

-

Maintain the temperature during the addition, then allow the reaction to warm to 30-70 °C and stir for 30-60 minutes.[2]

-

The reaction is then carefully quenched with an ice-water mixture and neutralized with a saturated sodium bicarbonate solution.

-

Extract the resulting 2-fluoro-6-methylpyridine with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.[2]

-

-

Part B: Oxidation.

-

The 2-fluoro-6-methylpyridine is then oxidized to the carboxylic acid. A common method involves using a strong oxidizing agent like potassium permanganate (KMnO₄) or potassium dichromate in an acidic medium.[3]

-

Dissolve 2-fluoro-6-methylpyridine in aqueous sulfuric acid.

-

Heat the solution and add potassium permanganate portion-wise, maintaining the reaction temperature.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and work up by filtering off manganese dioxide.

-

Adjust the pH of the filtrate to precipitate the 6-fluoropyridine-2-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain the desired acid.[4]

-

Step 2: tert-Butylation of 6-Fluoropyridine-2-carboxylic Acid

The introduction of the sterically demanding tert-butyl group requires specific esterification conditions to overcome the low reactivity of the carboxylic acid and the potential for side reactions. Standard Fischer esterification (acid-catalyzed reaction with tert-butanol) is often inefficient. More effective methods utilize activating agents.[5]

| Method | Reagents | Conditions | Advantages | Disadvantages |

| (Boc)₂O / DMAP | Di-tert-butyl dicarbonate, 4-Dimethylaminopyridine | Room temperature, Aprotic solvent (e.g., CH₂Cl₂) | Mild conditions, high yield, readily available reagents.[6] | Stoichiometric amounts of reagents needed. |

| 2-tert-Butoxypyridine / BF₃·OEt₂ | 2-tert-Butoxypyridine, Boron trifluoride etherate | Room temperature, Toluene | Rapid reaction, high yields.[7] | Requires preparation of the butoxypyridine reagent. |

| tert-Butyl Trichloroacetimidate | CCl₃C(NH)O-tBu, BF₃·OEt₂ (catalytic) | Mild conditions | Efficient for sterically hindered acids.[8] | Imidate reagent can be moisture-sensitive. |

The reaction proceeds through the formation of a highly reactive N-acylpyridinium intermediate, which is then susceptible to nucleophilic attack by tert-butanol (which can be generated in situ or present as an impurity in (Boc)₂O).

Caption: Esterification mechanism with (Boc)₂O and DMAP.

-

Dissolve 6-fluoropyridine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Add 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq) to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1M HCl) to remove DMAP, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.[9]

Alternative Synthetic Route: Halogen Exchange (Halex) Reaction

An alternative strategy involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex), on a suitable precursor like tert-butyl 6-chloropyridine-2-carboxylate.

This approach is contingent on the availability of the chlorinated starting material. The SNAr reaction on pyridine rings is facilitated by the electron-withdrawing nature of the ring nitrogen. The reaction typically requires a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent (e.g., DMSO, DMF) and at elevated temperatures. The use of a phase-transfer catalyst can sometimes improve reaction efficiency.[1]

Characterization and Purity Analysis

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the pyridine ring protons and the singlet for the nine equivalent protons of the tert-butyl group. ¹³C NMR and ¹⁹F NMR will further confirm the structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Considerations

-

Hydrogen Fluoride (HF) and HF-Pyridine: These reagents are extremely corrosive and toxic. All manipulations should be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. Calcium gluconate gel should be readily available as an antidote for HF exposure.[2]

-

Oxidizing Agents: Strong oxidizing agents like potassium permanganate and potassium dichromate are powerful and can react violently with organic materials. They should be handled with care, and additions should be controlled to manage any exothermic reactions.[3]

-

Standard Laboratory Practices: Always use appropriate PPE, work in a well-ventilated area, and follow standard procedures for handling and disposing of chemical waste.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the preparation of 6-fluoropyridine-2-carboxylic acid followed by its esterification. The use of di-tert-butyl dicarbonate with a DMAP catalyst for the esterification step represents a mild, efficient, and high-yielding method suitable for a wide range of research and development applications. This guide provides the necessary technical details and mechanistic insights to enable scientists to confidently reproduce these procedures.

References

- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents.

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. URL: [Link]

-

Synthesis of tert‐butyl ester 6b. | Download Scientific Diagram - ResearchGate. URL: [Link]

-

6-Chloro-3-fluoropyridine-2-carboxylic acid | C6H3ClFNO2 | CID 44754787 - PubChem. URL: [Link]

- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.

-

The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. URL: [Link]

-

A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - NIH. URL: [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. URL: [Link]

-

A fast and practical synthesis of tert -butyl esters from 2- tert -butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions | Request PDF - ResearchGate. URL: [Link]

-

Convenient Preparation of tert-Butyl Esters. | Request PDF - ResearchGate. URL: [Link]

-

Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate - Atlantis Press. URL: [Link]

-

Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing). URL: [Link]

-

Preparation method of tertiary butyl 7-hydroxyhexahydrofuro-[3,2-b] pyridine-4(2H)-carboxylic ester - Patsnap Eureka. URL: [Link]

-

Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ResearchGate. URL: [Link]

- The synthetic method of 2-zinc picolinate - Google Patents.

- Esterification of pyridine carboxylic acids - Google Patents.

-

Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing). URL: [Link]

-

Carbazic acid, tert-butyl ester - Organic Syntheses Procedure. URL: [Link]

-

Ester synthesis by esterification - Organic Chemistry Portal. URL: [Link]

- Esterification of pyridine carboxylic acids - Google Patents.

-

Esterification of Carboxylic Acids - YouTube. URL: [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. URL: [Link]

- Preparation method of tert-butyl ester - Google Patents.

-

SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES - Organic Syntheses Procedure. URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 3. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1053656-65-7|tert-Butyl 6-fluoropicolinate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to tert-Butyl 6-fluoropyridine-2-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 6-fluoropyridine-2-carboxylate, a key building block in modern medicinal chemistry. The document delves into its core chemical and physical properties, offers detailed synthetic protocols, explores its reactivity, and highlights its applications in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery, providing both foundational knowledge and practical insights into the utilization of this versatile compound.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's unique electronic properties and small steric footprint can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine scaffold, a ubiquitous motif in numerous FDA-approved drugs, offers a versatile platform for creating novel therapeutics.[2][3] The fusion of these two elements in fluorinated pyridines has led to the development of a wide array of successful drugs.[2]

This compound (also known as tert-butyl 6-fluoropicolinate) has emerged as a particularly valuable building block. Its structure combines the bio-active pyridine core with a fluorine atom at the 6-position, which activates the ring for nucleophilic substitution, and a tert-butyl ester at the 2-position, which serves as a protecting group for the carboxylic acid and can modulate the compound's physical properties. This unique combination of features makes it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in synthesis and drug development.

| Property | Value | Reference |

| CAS Number | 1053656-65-7 | [4] |

| Molecular Formula | C₁₀H₁₂FNO₂ | [5] |

| Molecular Weight | 197.21 g/mol | [5] |

| Appearance | Inferred to be a solid or oil | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | N/A |

Spectral Data and Interpretation

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While a publicly available, verified spectrum for this compound is not readily found, we can predict the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group.

-

Pyridine Ring Protons (3H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The fluorine at the 6-position will cause splitting of the adjacent proton signal (at the 5-position). The protons at the 3, 4, and 5-positions will exhibit characteristic doublet, triplet (or doublet of doublets), and doublet splitting patterns, respectively, with coupling constants typical for pyridine systems.

-

tert-Butyl Protons (9H): A sharp singlet around δ 1.5-1.6 ppm, characteristic of the nine equivalent protons of the tert-butyl group.[6]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-170 ppm.

-

Pyridine Ring Carbons (5C): Five signals in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom (C6) will show a large one-bond C-F coupling constant. The other pyridine carbons will also exhibit smaller two- and three-bond C-F couplings.

-

tert-Butyl Group Carbons: Two signals are expected. One for the quaternary carbon bonded to the oxygen atom (around δ 80-85 ppm) and one for the three equivalent methyl carbons (around δ 28 ppm).[6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the esterification of 6-fluoropyridine-2-carboxylic acid. Several methods are available for the synthesis of tert-butyl esters.[5][7]

Synthesis of this compound from 6-Fluoropyridine-2-carboxylic Acid

This protocol describes a common method for the synthesis of tert-butyl esters from carboxylic acids.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 6-fluoropyridine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Causality behind Experimental Choices:

-

Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a common and effective source of the tert-butoxycarbonyl group.

-

4-Dimethylaminopyridine (DMAP): DMAP is a highly effective acylation catalyst that accelerates the reaction.

-

Dichloromethane (DCM): DCM is a good solvent for the reactants and is relatively unreactive under the reaction conditions.

-

Aqueous work-up: The washing steps are crucial to remove unreacted starting materials, byproducts, and the catalyst.

Reactivity and Key Reactions

The reactivity of this compound is primarily dictated by the fluorine atom at the 6-position, which makes the pyridine ring susceptible to nucleophilic aromatic substitution (SₙAr).[8] The tert-butyl ester group is a robust protecting group that can be cleaved under acidic conditions or by pyrolysis.[5][9]

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom makes the C6 position highly electrophilic and prone to attack by nucleophiles.

Reaction Scheme:

Figure 2: Nucleophilic aromatic substitution on this compound.

This reaction is highly versatile and allows for the introduction of a wide range of functional groups at the 6-position, including amines, alcohols, and thiols. This makes this compound a valuable precursor for creating libraries of compounds for drug screening.

Applications in Drug Development

The fluoropyridine moiety is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2][3] While specific examples detailing the direct use of this compound in late-stage clinical candidates are not abundant in the public domain, its role as a key intermediate can be inferred from the prevalence of the 6-substituted picolinate core in patented and investigational drug molecules.

The ability to easily introduce diverse functionalities at the 6-position via SₙAr reactions makes this compound an ideal starting point for structure-activity relationship (SAR) studies. By systematically varying the substituent at this position, medicinal chemists can fine-tune the pharmacological properties of a lead compound to optimize its efficacy and safety profile.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery. Its key features, including the activated fluorine atom for nucleophilic substitution and the stable tert-butyl ester protecting group, provide chemists with a powerful tool for molecular design and construction. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2022). MDPI. [Link]

- Supporting Information for "A mild and efficient method for the synthesis of N-tert-butoxycarbonyl protected amines and amino acids". Royal Society of Chemistry.

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery and Development. (2021). Dovepress. [Link]

-

Selective Fluorination in Drug Design and Development: An Overview of Biochemical Rationales. Bentham Science. [Link]

- Synthesis method for tert-butyl ester compound.

-

Reactivity of Nucleophilic Reagents toward Esters. Kinam Park. [Link]

-

tert-Butyl Esters. Organic Chemistry Portal. [Link]

-

Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

-

Reactions of nucleophiles with carboxylic acid esters. ResearchGate. [Link]

-

Reactions of Benzylboronate Nucleophiles. PMC. [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. [Link]

-

Convenient preparations of t-butyl esters and ethers from t-butanol. Semantic Scholar. [Link]

-

Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. [Link]

-

Reactions with nucleophiles. ResearchGate. [Link]

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. Convenient preparations of t-butyl esters and ethers from t-butanol | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

The Strategic Reactivity of 6-Fluoropyridine-2-carboxylates: A Technical Guide for Advanced Synthesis

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a cornerstone scaffold, present in a significant number of FDA-approved drugs and functional materials.[1][2][3] Its unique electronic properties, including its π-deficient nature and the ability of the nitrogen atom to act as a hydrogen bond acceptor, make it a versatile building block for tuning the physicochemical and biological properties of molecules.[4] The strategic introduction of substituents allows for the fine-tuning of these properties, and among the vast array of functionalized pyridines, 6-fluoropyridine-2-carboxylates have emerged as particularly valuable intermediates.

This in-depth technical guide provides a comprehensive exploration of the reactivity of 6-fluoropyridine-2-carboxylates. We will delve into the fundamental principles governing their reactivity, with a strong focus on the synergistic interplay between the 6-fluoro and 2-carboxylate substituents. This guide is designed for researchers, scientists, and drug development professionals, offering not only a theoretical understanding but also practical, field-proven insights and detailed experimental protocols to harness the full synthetic potential of this powerful scaffold.

The Electronic Landscape of 6-Fluoropyridine-2-carboxylates: A Synergistic Activation

The reactivity of the 6-fluoropyridine-2-carboxylate scaffold is dominated by the powerful and synergistic electron-withdrawing effects of both the pyridine nitrogen and the two substituents. The pyridine nitrogen inherently renders the ring electron-deficient, making it susceptible to nucleophilic attack. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions.

The fluorine atom at the 6-position further activates the ring towards nucleophilic aromatic substitution (SNAr) through its strong inductive electron-withdrawing effect.[5] Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack to form a stabilized intermediate (the Meisenheimer complex), a step that is accelerated by the high electronegativity of fluorine.[5] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[6]

The carboxylate group at the 2-position, also a strong electron-withdrawing group, works in concert with the 6-fluoro substituent to further enhance the electrophilicity of the pyridine ring, particularly at the 6-position. This dual activation makes 6-fluoropyridine-2-carboxylates highly reactive substrates for SNAr, often allowing for reactions to proceed under milder conditions than their less substituted counterparts.

Synthesis of the Core Scaffold: 6-Fluoropyridine-2-carboxylic Acid and its Esters

The utility of any building block is predicated on its accessibility. Fortunately, several synthetic routes to 6-fluoropyridine-2-carboxylic acid and its esters have been developed. A common strategy involves the oxidation of a precursor such as 6-fluoro-2-picoline.

A representative synthetic protocol is the oxidation of a substituted picoline, for instance, the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid from 6-chloro-3-fluoro-2-methylpyridine using a strong oxidizing agent like potassium dichromate.[7] While this example illustrates the general approach, specific methods for the synthesis of 6-fluoropyridine-2-carboxylic acid often involve similar oxidation strategies or through functional group interconversion from other substituted pyridines.[8]

Key Reaction Pathways: A Gateway to Molecular Diversity

The strategic placement of the fluoro and carboxylate groups on the pyridine ring opens up a diverse range of synthetic transformations. While nucleophilic aromatic substitution is the most prominent, other reactions such as ortho-lithiation, decarboxylation, and transformations of the carboxylate group itself are also of significant utility.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The SNAr reaction is the cornerstone of 6-fluoropyridine-2-carboxylate chemistry, providing a reliable and versatile method for introducing a wide array of functional groups at the 6-position.

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the elimination of the fluoride leaving group.[5]

Diagram: SNAr Mechanism on a 6-Fluoropyridine-2-carboxylate

Caption: General mechanism of SNAr on a 6-fluoropyridine-2-carboxylate.

Experimental Protocol: Amination of Methyl 6-Fluoropyridine-2-carboxylate

This protocol describes a typical SNAr reaction to synthesize a 6-aminopyridine-2-carboxylate derivative, a valuable scaffold in drug discovery.

Materials:

-

Methyl 6-fluoropyridine-2-carboxylate

-

Amine of choice (e.g., morpholine, piperidine)

-

Potassium phosphate (K₃PO₄) or another suitable base

-

Anhydrous tert-amyl alcohol or another high-boiling solvent

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

-

Add methyl 6-fluoropyridine-2-carboxylate (1.0 equivalent) and the desired amine (1.2 equivalents).

-

Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

-

Stir the reaction mixture and heat to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.[5]

Data Presentation: Representative SNAr Reactions

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | K₃PO₄ | t-Amyl alcohol | 110 | 12 | >95 |

| Piperidine | K₂CO₃ | DMSO | 100 | 8 | 92 |

| Benzylamine | NaH | THF | 65 | 16 | 85 |

| Sodium Methoxide | N/A | Methanol | 25 | 2 | >98 |

Note: Conditions and yields are illustrative and may vary depending on the specific substrates and scale.

Diagram: Experimental Workflow for SNAr

Caption: A typical experimental workflow for SNAr reactions.

Directed Ortho-Lithiation: Functionalization Adjacent to the Carboxylate

While SNAr dominates at the 6-position, the carboxylate group can act as a directing metalating group (DMG) to facilitate functionalization at the 3-position via directed ortho-lithiation (DoM).[9][10] This reaction allows for the introduction of electrophiles at a position that is not directly activated by the fluorine atom, thus providing complementary reactivity.

Causality in Experimental Choice: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial to prevent competitive nucleophilic addition to the carboxylate or the pyridine ring.[11] The reaction is typically performed at low temperatures (-78 °C) to ensure the stability of the lithiated intermediate.

Experimental Protocol: Ortho-Lithiation and Quenching with an Electrophile

Materials:

-

Methyl 6-fluoropyridine-2-carboxylate

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., N,N-dimethylformamide (DMF), iodine)

-

Standard laboratory glassware for anhydrous, low-temperature reactions

Procedure:

-

To a flame-dried, three-necked flask under an argon atmosphere, add a solution of methyl 6-fluoropyridine-2-carboxylate (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 equivalents) via syringe, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add the chosen electrophile (1.2 equivalents) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Decarboxylation: Accessing 2-Substituted 6-Fluoropyridines

The carboxylate group can be removed through decarboxylation, providing a route to 2-substituted 6-fluoropyridines. This reaction is particularly useful when the carboxylate is used as a temporary directing group or to modulate the electronic properties of the ring during a preceding synthetic step. The decarboxylation of pyridine-2-carboxylic acids can be promoted by heat or catalysis.[12][13]

Experimental Protocol: Thermal Decarboxylation of 6-Fluoropyridine-2-carboxylic Acid

Materials:

-

6-Fluoropyridine-2-carboxylic acid

-

High-boiling solvent (e.g., diphenyl ether) or a copper catalyst in a suitable solvent.

Procedure:

-

In a flask equipped with a distillation apparatus, suspend 6-fluoropyridine-2-carboxylic acid (1.0 equivalent) in a high-boiling solvent like diphenyl ether.

-

Heat the mixture to a temperature sufficient to induce decarboxylation (typically >200 °C), monitoring for the evolution of CO₂.

-

The product, 2-fluoropyridine, can be distilled directly from the reaction mixture.

-

Alternatively, the reaction can be performed at a lower temperature in the presence of a copper catalyst.

Transformations of the Carboxylate Group: Amide Bond Formation and Hydrolysis

The carboxylate group itself is a versatile functional handle that can be readily transformed into other functionalities, most notably amides.

Amide Bond Formation:

The conversion of the carboxylate ester to an amide is a common transformation in medicinal chemistry to introduce new points of diversity and modulate biological activity. This can be achieved by direct aminolysis of the ester or by first hydrolyzing the ester to the carboxylic acid, followed by amide coupling.[14][15]

Experimental Protocol: Direct Aminolysis of Methyl 6-Fluoropyridine-2-carboxylate

Materials:

-

Methyl 6-fluoropyridine-2-carboxylate

-

Amine of choice (e.g., aqueous methylamine)

-

Methanol as solvent

Procedure:

-

Dissolve methyl 6-fluoropyridine-2-carboxylate (1.0 equivalent) in methanol.

-

Add an excess of the amine (e.g., 40% aqueous methylamine, 5-10 equivalents).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Remove the solvent and excess amine under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

Hydrolysis:

Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation, often preceding amide coupling or decarboxylation. This is typically achieved under basic conditions.[16][17][18]

Experimental Protocol: Base-Mediated Hydrolysis of Methyl 6-Fluoropyridine-2-carboxylate

Materials:

-

Methyl 6-fluoropyridine-2-carboxylate

-

Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

-

Water and a co-solvent like methanol or THF

-

Acid for neutralization (e.g., 1M HCl)

Procedure:

-

Dissolve methyl 6-fluoropyridine-2-carboxylate (1.0 equivalent) in a mixture of methanol and water.

-

Add an aqueous solution of LiOH (1.5 equivalents).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and carefully acidify with 1M HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Applications in Drug Discovery and Beyond

The functionalized pyridines derived from 6-fluoropyridine-2-carboxylates are valuable building blocks in the synthesis of a wide range of biologically active molecules.[2][19] The ability to introduce diverse substituents at the 6-position via SNAr allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

For example, 6-aminopyridine-2-carboxylic acid and its derivatives are key intermediates in the synthesis of pharmaceuticals targeting neurological disorders and have applications in the development of agrochemicals.[20] The pyridine-2-carboxylate moiety itself is a known pharmacophore and can be found in a variety of bioactive compounds.[2][20] The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups, all of which are desirable properties in drug design.

Conclusion: A Versatile Tool for the Modern Chemist

6-Fluoropyridine-2-carboxylates represent a highly versatile and reactive class of building blocks for organic synthesis. The synergistic activation provided by the 6-fluoro and 2-carboxylate groups makes them ideal substrates for a range of transformations, most notably nucleophilic aromatic substitution. The ability to further functionalize the scaffold through ortho-lithiation, decarboxylation, and reactions of the carboxylate group provides a powerful toolkit for the synthesis of complex, highly functionalized pyridine derivatives. For researchers in drug discovery and materials science, a thorough understanding of the reactivity of this scaffold is essential for the rational design and efficient synthesis of novel molecules with tailored properties.

References

- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google P

-

Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed. (2003) [Link]

- 6-Aminopyridine-2-carboxylic acid - Chem-Impex. (URL not available)

- Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox C

- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC - NIH. (URL not available)

- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL not available)

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022-06-20) [Link]

- Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar. (URL not available)

- Amide synthesis by acylation - Organic Chemistry Portal. (URL not available)

- High-Purity 2-Chloro-6-fluoropyridine: Synthesis, Properties, and Pharmaceutical Intermediate Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)

- Directed (ortho)

- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv. (URL not available)

- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar. (URL not available)

- Kinetics of alkaline hydrolysis of synthetic organic esters - ChemRxiv. (URL not available)

-

Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - NIH. (2023-10-10) [Link]

- Dynamic Effects May Affect Hammett Linear Free Energy Relationship - ChemRxiv. (URL not available)

- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (URL not available)

- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC. (URL not available)

-

Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions - ResearchGate. (2020-08-07) [Link]

-

Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate. (2025-08-06) [Link]

-

20.10 Synthesis and Reactions of Amides | Organic Chemistry - YouTube. (2021-04-14) [Link]

- Synthesis of amides directly from carboxylic acids and hydrazines - RSC Publishing. (URL not available)

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

- Directed ortho metal

-

Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC - NIH. (2025-08-10) [Link]

- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem. (URL not available)

-

Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022-05-20) [Link]

- Hammett plot for fluoro substitution reactions of para‐substituted aniline derived α‐bromoamide.

-

Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors - ResearchGate. (2024-12-24) [Link]

-

Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. - Reddit. (2024-05-10) [Link]

-

Revisiting the mechanism of neutral hydrolysis of esters: water autoionization mechanisms with acid or base initiation pathways - PubMed. (2013-05-30) [Link]

-

Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed. (2013-09-11) [Link]

- Amide formation from carboxylic acid derivatives. (video) - Khan Academy. (URL not available)

-

Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (2025-08-07) [Link]

- Ravi Divakaran, 1 Mechanisms of Ester hydrolysis [Ref: Jerry March, “Advanced Organic Chemistry - Science discussions. (URL not available)

-

Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2 ... - PubMed. (2009-08-26) [Link]

- The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions - Infoscience. (URL not available)

- FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing...

-

Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions | Request PDF - ResearchGate. (2025-08-06) [Link]

-

Acid Hydrolysis (Part-1) - Reaction mechanism in Coordination chemistry - CSIR/GATE/JAM/CUCET.... - YouTube. (2020-05-23) [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 7. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Khan Academy [khanacademy.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Revisiting the mechanism of neutral hydrolysis of esters: water autoionization mechanisms with acid or base initiation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to tert-Butyl 6-Fluoropyridine-2-carboxylate

Introduction

tert-Butyl 6-fluoropyridine-2-carboxylate is a key heterocyclic building block in modern chemical research, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring a sterically demanding tert-butyl ester and an electron-withdrawing fluorine atom on the pyridine ring, imparts specific reactivity and conformational properties that are leveraged in the synthesis of complex target molecules.

Accurate and unambiguous characterization of this compound is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the causality behind the observed spectral data, offering field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of deuterated chloroform (CDCl₃) is standard as it is an excellent solvent for this compound and its residual proton signal is well-defined.[1]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[1]

-

Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature. For ¹³C NMR, broadband proton decoupling is employed to simplify the spectrum to singlets for each unique carbon, enhancing the signal-to-noise ratio.[2] For ¹⁹F NMR, an external standard like trichlorofluoromethane (CFCl₃) is used, with its signal set to 0 ppm.[3]

¹H NMR Spectroscopy: Proton Environment and Coupling

The ¹H NMR spectrum reveals two distinct regions: the aromatic region for the pyridine ring protons and the aliphatic region for the tert-butyl group protons.

-

Aromatic Region (δ 7.0–8.2 ppm): The three protons on the pyridine ring exhibit a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The electron-withdrawing nature of the fluorine and carboxylate groups shifts these protons downfield.

-

H-3: Expected to be a doublet of doublets (dd) due to coupling with H-4 (³JHH) and a smaller long-range coupling with H-5 (⁴JHH).

-

H-4: Appears as a triplet or more accurately, a doublet of doublets of doublets (ddd), due to coupling with H-3 (³JHH), H-5 (³JHH), and the fluorine at C-6 (⁴JHF).

-

H-5: Shows a characteristic doublet of doublets (dd) pattern resulting from coupling to H-4 (³JHH) and a significant through-space or through-bond coupling to the adjacent fluorine (³JHF).[4]

-

-

Aliphatic Region (δ ~1.6 ppm): The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet due to the absence of adjacent protons. This signal's integration value of 9H is a key identifier.[5]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~8.0 – 8.2 | dd | ³JHH ≈ 7-8 Hz, ⁴JHH ≈ 1-2 Hz | 1H |

| H-4 | ~7.8 – 8.0 | t or ddd | ³JHH ≈ 7-8 Hz, ⁴JHF ≈ 1-2 Hz | 1H |

| H-5 | ~7.1 – 7.3 | dd | ³JHH ≈ 7-8 Hz, ³JHF ≈ 8-9 Hz | 1H |

| -C(CH₃)₃ | ~1.6 | s | - | 9H |

¹³C NMR Spectroscopy: Carbon Skeleton and C-F Coupling

The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon atoms and provides critical information through carbon-fluorine coupling constants.

-

Pyridine Ring Carbons (δ 110–165 ppm): The six carbons of the heterocyclic core are all chemically distinct.

-

C-6 (δ ~160-165 ppm): This carbon is directly attached to the fluorine atom and will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240–270 Hz). This is a definitive diagnostic signal.[6]

-

C-2, C-3, C-4, C-5: These carbons will also exhibit coupling to the fluorine atom, but over two or three bonds (²JCF, ³JCF), resulting in smaller splittings that further confirm their assignments.[6] The chemical shifts are influenced by the substituents; C-2 and C-6 are significantly downfield.[7][8]

-

-

Carbonyl Carbon (δ ~163 ppm): The ester carbonyl carbon appears as a singlet in the typical range for esters.[2]

-

Tert-Butyl Carbons (δ ~82 ppm and ~28 ppm): The quaternary carbon of the tert-butyl group appears around 82 ppm, while the three equivalent methyl carbons resonate further upfield around 28 ppm as a sharp singlet.[5]

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |

| C=O | ~163 | d | ⁴JCF ≈ 2-4 Hz |

| C-6 | ~162 | d | ¹JCF ≈ 240-250 Hz |

| C-2 | ~148 | d | ³JCF ≈ 15-20 Hz |

| C-4 | ~140 | d | ³JCF ≈ 8-10 Hz |

| C-3 | ~122 | d | ⁴JCF ≈ 3-5 Hz |

| C-5 | ~112 | d | ²JCF ≈ 35-40 Hz |

| -C (CH₃)₃ | ~82 | s | - |

| -C(C H₃)₃ | ~28 | s | - |

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it exceptionally useful for analyzing fluorinated compounds.[9][10]

-

Chemical Shift (δ -60 to -90 ppm): For a fluorine atom on a pyridine ring, the chemical shift is expected in this general region relative to CFCl₃. The exact position is sensitive to the electronic environment.[11]

-

Multiplicity: The signal for the single fluorine atom will be split by the adjacent proton (H-5). It is expected to appear as a doublet of doublets (dd) due to coupling with H-5 (³JHF ≈ 8-9 Hz) and a smaller coupling to H-4 (⁴JHF ≈ 1-2 Hz).

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CF | ~ -70 to -85 | dd | ³JHF ≈ 8-9 Hz, ⁴JHF ≈ 1-2 Hz |

Diagram 1: Key NMR Coupling Interactions A diagram illustrating the primary spin-spin coupling relationships within the molecule.

Caption: Key ³J and ⁴J couplings in the NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FTIR Sample Analysis

-

Method Selection: For an oily or low-melting solid, the Attenuated Total Reflectance (ATR) method is most convenient. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Background Scan: A background spectrum of the clean ATR crystal or salt plate is recorded.

-

Sample Scan: The sample spectrum is recorded and ratioed against the background to produce the final absorbance or transmittance spectrum, typically in the range of 4000–400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by a few key absorptions.

-

C-H Stretching (3100–2850 cm⁻¹): Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the tert-butyl group are observed as stronger bands below 3000 cm⁻¹.[2]

-

C=O Stretching (~1730 cm⁻¹): The most intense and diagnostic peak in the spectrum is the ester carbonyl (C=O) stretch. Its position around 1730 cm⁻¹ is characteristic of an α,β-unsaturated ester, where the pyridine ring is conjugated with the carbonyl group.

-

C=C and C=N Stretching (1600–1450 cm⁻¹): Several bands in this region correspond to the stretching vibrations of the pyridine ring.[12][13]

-

C-O Stretching (1300–1100 cm⁻¹): Two distinct C-O stretching bands are expected for the ester group: the C(=O)-O stretch and the O-C(tBu) stretch. These typically appear as strong absorptions.

-

C-F Stretching (1250–1000 cm⁻¹): The C-F stretch for an aryl fluoride gives a strong, characteristic absorption in the fingerprint region.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100–3000 | Medium-Weak | C-H Stretch | Aromatic (Pyridine) |

| ~2980–2870 | Strong-Medium | C-H Stretch | Aliphatic (tert-Butyl) |

| ~1730 | Strong | C=O Stretch | Ester Carbonyl |

| ~1580, 1470 | Medium-Strong | C=C, C=N Stretch | Pyridine Ring |

| ~1250 | Strong | C-O Stretch | Ester (C-O-C) |

| ~1150 | Strong | C-F Stretch | Aryl Fluoride |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The solution is infused directly into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase.

-

Detection: The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF, or Quadrupole), where they are separated based on their mass-to-charge ratio (m/z) and detected.

Interpretation of the Mass Spectrum

-

Molecular Ion: The molecular formula is C₁₀H₁₂FNO₂ with a monoisotopic mass of 197.0852 u. In positive ion mode ESI-MS, the spectrum will be dominated by the protonated molecule, [M+H]⁺, at m/z 198.0930 .

-

Major Fragmentation Pathway: The most characteristic fragmentation for tert-butyl esters is the loss of isobutylene (56 u) via a McLafferty-type rearrangement or direct cleavage of the tert-butyl cation. This results in the formation of the corresponding carboxylic acid ion.[14][15][16]

-

[M - C₄H₈ + H]⁺: Loss of isobutylene (56 u) from the [M+H]⁺ ion leads to a prominent peak at m/z 142 , corresponding to the protonated 6-fluoropicolinic acid.

-

[M - C₄H₉]⁺: Loss of the tert-butyl radical (57 u) from the molecular ion (less common in ESI) or loss of the tert-butyl cation from the protonated molecule followed by rearrangement can also occur.

-

Diagram 2: Primary ESI-MS Fragmentation Pathway A diagram illustrating the characteristic loss of isobutylene from the protonated molecule.

Caption: Dominant fragmentation in ESI-MS.

Conclusion: A Self-Validating System

The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the presence of fluorine through distinct coupling patterns. ¹⁹F NMR provides a direct and sensitive confirmation of the fluorine's chemical environment. IR spectroscopy rapidly verifies the presence of key functional groups, notably the ester carbonyl and C-F bond. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern consistent with the tert-butyl ester moiety. Together, these techniques offer a comprehensive spectroscopic fingerprint, ensuring the structural identity and purity essential for high-stakes applications in research and development.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

PubMed. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. J Mass Spectrom, 51(1), 28-32. Retrieved from [Link]

-

Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

-

NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of adsorbed pyridine for different catalysts. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]

-

UCSB, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of pyridine adsorbed on the surface of catalysts used. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the samples after pyridine adsorption and evacuation at 50, 100, and 150 °C for 30 min. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of pyridine adsorption of HnPW11MO39 catalysts. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

YouTube. (2020, February 24). NMR Coupling Constants, Chemical Shifts, and Carbon 13 NMR. Retrieved from [Link]

-

Supporting Information. (n.d.). Tert-butyl carbamates. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

NIH. (2023, November 10). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Retrieved from [Link]

-

ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Retrieved from [Link]

- PubChem. (n.d.). tert-butyl 2-[(4R,6S)-6-[2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/57158040

-

PubChem. (n.d.). tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

SpectraBase. (n.d.). TERT.-BUTYL-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Tert-butyl-6-methylpyridine-3-carboxamide. Retrieved from [Link]

Sources

- 1. utsouthwestern.edu [utsouthwestern.edu]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 12. cet-science.com [cet-science.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

The Strategic Application of tert-Butyl 6-fluoropyridine-2-carboxylate in Modern Drug Discovery: A Technical Guide

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Among the myriad of heterocyclic scaffolds, fluorinated pyridines have garnered significant attention for their ability to modulate physicochemical and pharmacokinetic properties such as metabolic stability, pKa, and binding affinity.[1] The strategic introduction of a fluorine atom can lead to profound effects on the biological activity of a molecule. This guide provides an in-depth technical overview of tert-butyl 6-fluoropyridine-2-carboxylate, a versatile building block that stands at the confluence of several advantageous structural features: a reactive fluoropyridine core and a sterically demanding tert-butyl ester protecting group. This combination offers a unique handle for synthetic diversification, making it a valuable starting material for the synthesis of complex drug candidates across various therapeutic areas.[2]

This document will elucidate the synthesis, reactivity, and strategic applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential in accelerating drug discovery programs.

Synthesis and Characterization: Establishing a Reliable Foundation

The efficient and scalable synthesis of this compound is paramount for its widespread use in drug discovery campaigns. A common and reliable method involves the esterification of the commercially available 6-fluoropyridine-2-carboxylic acid.[3] The use of di-tert-butyl dicarbonate ((Boc)2O) as the tert-butyl source offers a mild and efficient route to the desired ester.[4]

Synthetic Pathway

Sources

- 1. nbinno.com [nbinno.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Fluoropyridine-6-carboxylic acid | 402-69-7 [chemicalbook.com]

- 4. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 6-Fluoropyridine-2-Carboxylates

Abstract

6-Fluoropyridine-2-carboxylates are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique electronic architecture, governed by the interplay between the electron-deficient pyridine ring, a strongly electron-withdrawing fluorine atom, and a versatile carboxylate group, endows them with a distinct and highly tunable reactivity profile. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites within this molecular scaffold. We will delve into the underlying electronic principles that dictate its reactivity, explore the primary reaction pathways, and present field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of 6-fluoropyridine-2-carboxylates for the creation of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Pyridines

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] Pyridine derivatives, in particular, are prevalent motifs in a vast number of FDA-approved drugs.[3] The convergence of these two features in 6-fluoropyridine-2-carboxylates creates a powerful and versatile building block for drug discovery programs.[4][5] Understanding the nuanced reactivity of this scaffold is paramount to its effective utilization in the synthesis of complex, biologically active molecules. This guide will dissect the molecule's electronic structure to illuminate the causality behind its reactivity at distinct nucleophilic and electrophilic centers.

Electronic Landscape: Unraveling the Sites of Reactivity

The reactivity of 6-fluoropyridine-2-carboxylate is a direct consequence of the cumulative electronic effects of its constituent parts: the pyridine nitrogen, the C6-fluorine, and the C2-carboxylate group.

-

Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and acts as an electron sink, inductively withdrawing electron density from the ring. This creates inherent electron deficiency (π-deficiency) at the α-positions (C2 and C6) and the γ-position (C4).

-

C6-Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect drastically lowers the electron density at the attached carbon (C6), making it a prime target for nucleophilic attack.[6] While fluorine can exert a weak resonance-donating effect (+M), its inductive effect is overwhelmingly dominant in this system.[6]

-

C2-Carboxylate Group: The carboxylate (or ester) group is also strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. This further deactivates the entire ring system towards electrophilic attack and enhances its susceptibility to nucleophilic substitution.

The synergy of these three features renders the pyridine ring exceptionally electron-poor, establishing two primary electrophilic centers and one principal nucleophilic center.

Caption: Electronic sites of 6-fluoropyridine-2-carboxylate.

Electrophilic Centers and Key Transformations

The pronounced electron deficiency of the scaffold defines its primary role as an electrophile, particularly at the pyridine ring and the carboxylate carbon.

The Pyridine Ring: A Hub for Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway for this class of molecules is the Nucleophilic Aromatic Substitution (SNAr) at the C6 position. The convergence of electron-withdrawing effects from the ring nitrogen and the C2-carboxylate group makes the C6 carbon highly electrophilic. The fluorine atom serves as an excellent leaving group, and its high electronegativity accelerates the rate-determining nucleophilic attack step.[3][7] Reactions of 2-fluoropyridines are reported to be over 300 times faster than their 2-chloro counterparts.[3][7]

The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]

Caption: Generalized mechanism for SNAr at the C6 position.

This pathway is exceptionally valuable for late-stage functionalization in drug discovery, allowing for the introduction of a diverse array of nucleophiles, including:

-

N-nucleophiles: Primary and secondary amines, anilines, azoles.

-

O-nucleophiles: Alcohols, phenols (as alkoxides/phenoxides).

-

S-nucleophiles: Thiols (as thiolates).

The Carboxylate Group: A Site for Acyl Substitution

The carbonyl carbon of the ester or carboxylic acid function at the C2 position is a classic electrophilic center.[9] It readily undergoes acyl substitution reactions. This site offers a secondary handle for molecular diversification. Common transformations include:

-

Amidation: Reaction with amines to form amides, a ubiquitous functional group in pharmaceuticals.

-

Hydrolysis: Conversion of esters to the parent carboxylic acid, which can modulate solubility or serve as a precursor for further reactions.

-

Esterification: Conversion of the carboxylic acid to various esters.

In molecules containing both the 2-fluoropyridine and a methyl or ethyl ester, careful selection of reaction conditions is necessary to achieve selective substitution. For instance, SNAr at C6 can often be performed under conditions mild enough to leave an ester intact.[3][7] Conversely, direct amidation of a methyl ester might require conditions that could lead to competitive substitution of the fluoride.[3][7]

Nucleophilic Center: The Pyridine Nitrogen

Despite the overall electron-poor nature of the ring, the lone pair of electrons on the pyridine nitrogen atom retains its nucleophilic and basic character. However, its reactivity is significantly attenuated compared to unsubstituted pyridine due to the potent electron-withdrawing effects of the C6-fluoro and C2-carboxylate substituents.[10]

Reactions at this site are less common in synthetic diversification schemes for this scaffold but are fundamentally possible:

-

N-Alkylation: Reaction with strong alkylating agents to form pyridinium salts.

-

Coordination Chemistry: The nitrogen can act as a ligand to coordinate with metal centers.

The reduced basicity of the nitrogen is a critical feature, often preventing unwanted side reactions (like protonation under acidic conditions or coordination to catalysts) that might otherwise interfere with transformations at the electrophilic sites.

Summary of Reactivity

The table below summarizes the key reactive sites and their characteristic transformations.

| Site | Type | Primary Reactions | Key Influencing Factors |

| C6-Carbon | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | - Strong activation by ring N and COOR group. - Fluorine is an excellent leaving group. |

| C2-Carbonyl Carbon | Electrophilic | Amidation, Hydrolysis, Esterification | - Standard carbonyl reactivity. - Potential for competition with SNAr at C6. |

| Pyridine Nitrogen | Nucleophilic | N-Alkylation, Protonation, Metal Coordination | - Lone pair availability. - Nucleophilicity is reduced by EWGs. |

Experimental Protocols

The following protocols are representative methodologies for exploiting the key reactive sites of a typical substrate, methyl 6-fluoropyridine-2-carboxylate.

Protocol 1: SNAr Reaction with a Primary Amine at C6

Objective: To synthesize methyl 6-(benzylamino)pyridine-2-carboxylate.

Rationale: This protocol utilizes a common N-nucleophile to displace the C6-fluoride. A mild base is used to neutralize the HF generated in situ. Dioxane is a suitable solvent for this transformation.

Methodology:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-fluoropyridine-2-carboxylate (1.0 eq).

-

Add benzylamine (1.1 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

-

Add anhydrous 1,4-dioxane to achieve a substrate concentration of approximately 0.2 M.

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired product.

Protocol 2: Amidation of the C2-Ester

Objective: To synthesize N-benzyl-6-fluoropyridine-2-carboxamide from methyl 6-fluoropyridine-2-carboxylate.

Rationale: This protocol demonstrates the conversion of the ester to an amide. Using a neat mixture or a high concentration of the amine at elevated temperatures can drive the reaction forward without requiring a catalyst. This method leverages the amine as both reactant and solvent.

Methodology:

-

In a sealed tube, combine methyl 6-fluoropyridine-2-carboxylate (1.0 eq) and benzylamine (5.0-10.0 eq).

-

Seal the tube and heat the mixture to 100-120 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, carefully dilute the reaction mixture with ethyl acetate.

-

Wash the organic solution sequentially with 1M HCl (to remove excess benzylamine), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

If necessary, purify the resulting crude amide by recrystallization or silica gel chromatography.

Conclusion